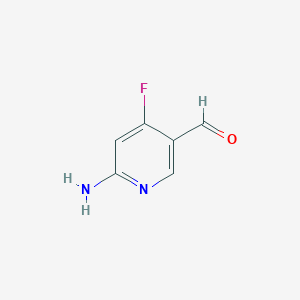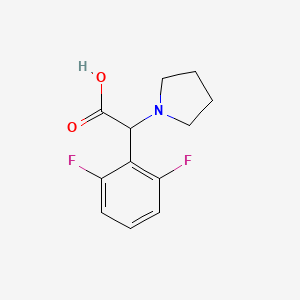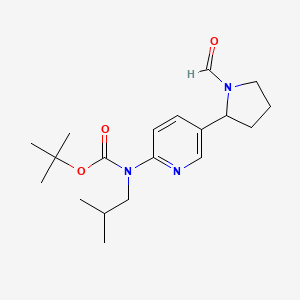
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate: is a complex organic compound that features a pyridine ring substituted with a formylpyrrolidine and an isobutyl group
Méthodes De Préparation
The synthesis of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the formylpyrrolidine group: This step involves the formylation of pyrrolidine, which is then attached to the pyridine ring.
Attachment of the isobutyl group: The isobutyl group is introduced through alkylation reactions.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Applications De Recherche Scientifique
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the interactions of pyridine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate can be compared with similar compounds such as:
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound features a chloro substituent instead of a formyl group, leading to different reactivity and applications.
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound includes a tosyl group, which significantly changes its reactivity and applications
Propriétés
Formule moléculaire |
C19H29N3O3 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)12-22(18(24)25-19(3,4)5)17-9-8-15(11-20-17)16-7-6-10-21(16)13-23/h8-9,11,13-14,16H,6-7,10,12H2,1-5H3 |
Clé InChI |
DXLSQEBDVTYJGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



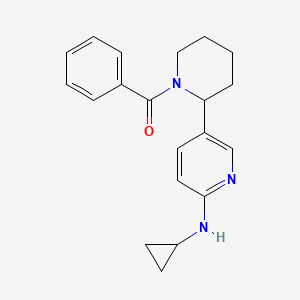



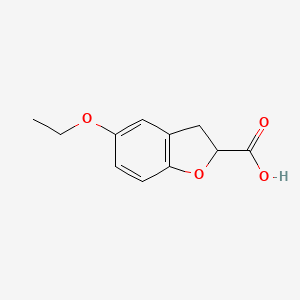

![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)

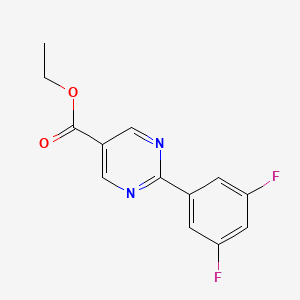

![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
